![molecular formula C11H19BN2 B14303297 N-[Di(propan-2-yl)boranyl]pyridin-2-amine CAS No. 114502-05-5](/img/structure/B14303297.png)
N-[Di(propan-2-yl)boranyl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Di(propan-2-yl)boranyl]pyridin-2-amine: is an organic compound that features a boron atom bonded to two isopropyl groups and a pyridin-2-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Di(propan-2-yl)boranyl]pyridin-2-amine typically involves the reaction of pyridin-2-amine with di(propan-2-yl)borane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the borane compound. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[Di(propan-2-yl)boranyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K₂CO₃) are used.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Alkyl or aryl-substituted derivatives.
Aplicaciones Científicas De Investigación
N-[Di(propan-2-yl)boranyl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of N-[Di(propan-2-yl)boranyl]pyridin-2-amine involves its ability to form stable complexes with various biomolecules. The boron atom can interact with hydroxyl and amino groups, forming stable boronate esters or amine-boron complexes. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in medicinal chemistry and drug design.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Diisopropylamine: A secondary amine used as a precursor to various organolithium reagents.
Triisopropylamine: A tertiary amine with similar steric properties.
Uniqueness
N-[Di(propan-2-yl)boranyl]pyridin-2-amine is unique due to the presence of both boron and pyridine moieties in its structure. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with biomolecules, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
114502-05-5 |
|---|---|
Fórmula molecular |
C11H19BN2 |
Peso molecular |
190.10 g/mol |
Nombre IUPAC |
N-di(propan-2-yl)boranylpyridin-2-amine |
InChI |
InChI=1S/C11H19BN2/c1-9(2)12(10(3)4)14-11-7-5-6-8-13-11/h5-10H,1-4H3,(H,13,14) |
Clave InChI |
LKBDKSKERUIKQQ-UHFFFAOYSA-N |
SMILES canónico |
B(C(C)C)(C(C)C)NC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


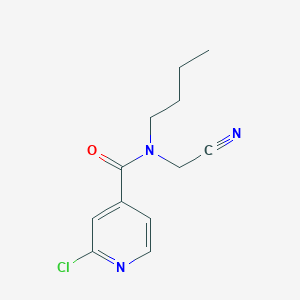
![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
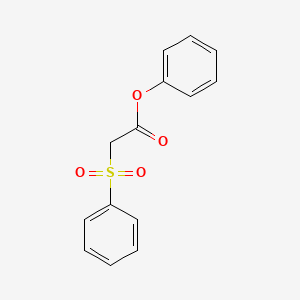
![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)
arsane](/img/structure/B14303262.png)
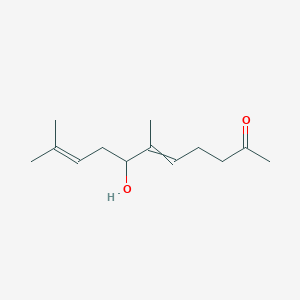
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

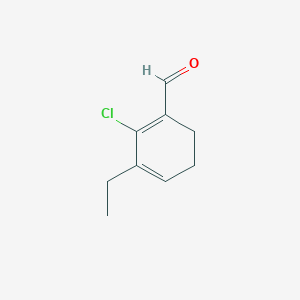
![1,1'-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene}](/img/structure/B14303293.png)
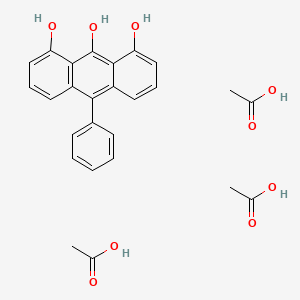

![Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester](/img/structure/B14303310.png)
